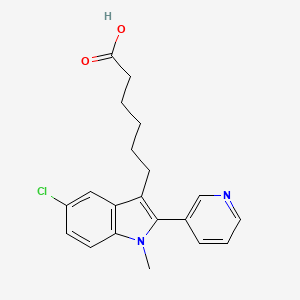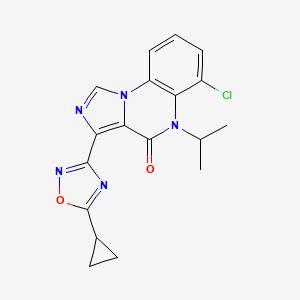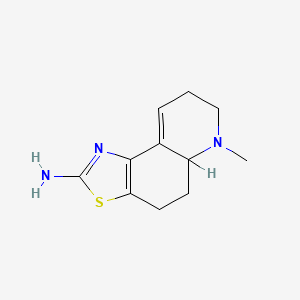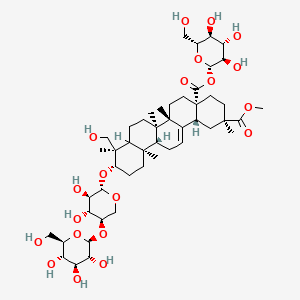![molecular formula C23H28N4O2S B1212167 3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1212167.png)
3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one is a N-arylpiperazine.
Scientific Research Applications
1. Receptor Affinity and Selectivity
This compound has been studied for its affinity and selectivity towards 5-HT1A receptors. It has shown promising results in radioligand binding assays, indicating its potential as a selective ligand for these receptors (Modica et al., 1997).
2. Synthesis and Biological Activity
The compound has been synthesized as part of various studies exploring new heterocyclic compounds with potential anti-inflammatory and analgesic properties. Its role in such synthetic processes indicates its versatility in medicinal chemistry (Abu‐Hashem et al., 2020).
3. Antitumor Evaluation
In the field of oncology, this compound has been involved in the synthesis and antitumor evaluation of novel derivatives. Some of these derivatives have shown broad-spectrum antitumor activity, highlighting the compound's potential in cancer research (El-Sherbeny et al., 2010).
4. 5-HT2A Receptor Antagonist Activity
Studies have also focused on the synthesis of novel derivatives acting as 5-HT2A receptor antagonists. These derivatives, including this compound, have been evaluated for their pharmacological properties, contributing to neuropharmacological research (El-kerdawy et al., 2010).
5. Antihypertensive Agent Potential
Research has indicated that derivatives of this compound may serve as potent oral antihypertensive agents. This opens up possibilities for its use in cardiovascular disease treatment (Russell et al., 1988).
6. Synthesis of Functionalized Derivatives
The compound has been used in the synthesis of various functionalized derivatives. These derivatives have been studied for their regioselectivity and mechanism of reaction, contributing to organic chemistry knowledge (Shawali et al., 2006).
7. Antimicrobial Activity
Several derivatives synthesized from this compound have shown promising antimicrobial activities. This suggests its utility in the development of new antimicrobial agents (Mittal et al., 2011).
properties
Product Name |
3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one |
|---|---|
Molecular Formula |
C23H28N4O2S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C23H28N4O2S/c1-25-12-14-26(15-13-25)23-24-21-20(18-6-4-3-5-7-19(18)30-21)22(28)27(23)16-8-10-17(29-2)11-9-16/h8-11H,3-7,12-15H2,1-2H3 |
InChI Key |
NTPAWLKPCLLDPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)
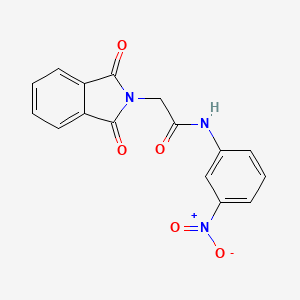
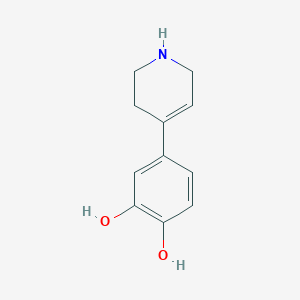
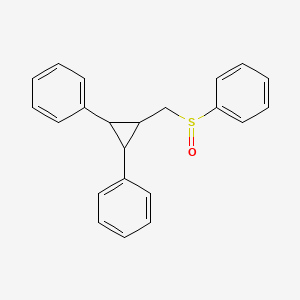
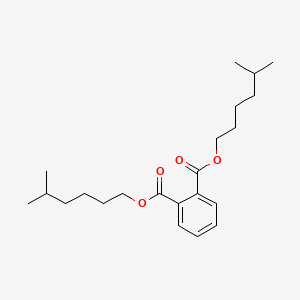
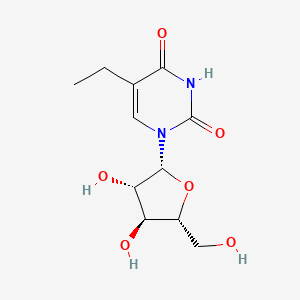
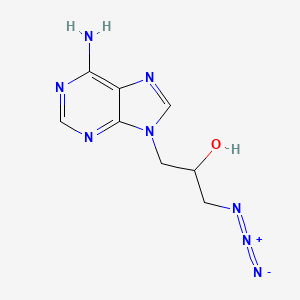
![7-(Aminomethyl)-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7,15-diol](/img/structure/B1212103.png)
